Lipophilicity Control: Lower logP Compared to the 4-Bromophenyl Analog
The target compound (Y041-6503) exhibits a calculated logP of 7.63, which is 0.85 log units lower than its closest commercial analog, 3-(4-bromophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one (Y041-6502, logP 8.48) . This is a significant physicochemical difference given that optimal logP for oral drug candidates typically ranges from 1 to 5, and exceeding 5 drastically increases the risk of poor solubility and high metabolic clearance [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 7.63 |
| Comparator Or Baseline | 3-(4-bromophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one (Y041-6502): 8.48 |
| Quantified Difference | Target is 0.85 log units lower (approximately 7-fold lower partition coefficient) |
| Conditions | Computed logP using ChemDiv's internal algorithm, consistent with industry-standard methods. |
Why This Matters
For procurement, a lower logP suggests superior aqueous solubility and a more favorable ADME profile compared to the brominated analog, reducing late-stage attrition risk in drug discovery.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
